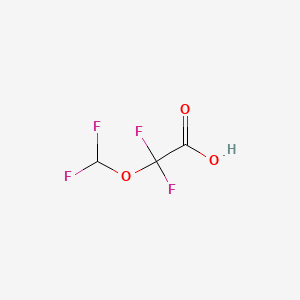
2-(difluoromethoxy)-2,2-difluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(difluoromethoxy)-2,2-difluoroacetic acid (CHF2OCF2CO2H) is a fluorinated organic compound identified as a metabolite of enflurane, an inhalation anesthetic . It is a dihalogenocarboxylic acid, specifically a structural analog of acetic acid with two fluorine atoms replacing hydrogen atoms on the alpha carbon .
Méthodes De Préparation
The preparation of difluoromethoxydifluoroacetic acid involves several synthetic routes. One method includes the oxidative dehalogenation of enflurane (CHF2OCF2CHCIF) catalyzed by cytochrome P-450 in the presence of NADPH and O2 .
Analyse Des Réactions Chimiques
2-(difluoromethoxy)-2,2-difluoroacetic acid undergoes various chemical reactions, including:
Applications De Recherche Scientifique
2-(difluoromethoxy)-2,2-difluoroacetic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of difluoromethoxydifluoroacetic acid involves its formation through the oxidative dehalogenation of enflurane catalyzed by cytochrome P-450 . This reaction requires NADPH and O2 and results in the cleavage of the C-H bonds in enflurane, leading to the formation of difluoromethoxydifluoroacetic acid, chloride, and fluoride ions .
Comparaison Avec Des Composés Similaires
2-(difluoromethoxy)-2,2-difluoroacetic acid can be compared with other fluorinated carboxylic acids such as:
Difluoroacetic acid (CHF2COOH): A structural analog with two fluorine atoms on the alpha carbon.
Trifluoroacetic acid (CF3COOH): Contains three fluorine atoms on the alpha carbon, making it more acidic and hydrophobic compared to difluoromethoxydifluoroacetic acid.
The uniqueness of difluoromethoxydifluoroacetic acid lies in its specific structure and formation as a metabolite of enflurane, which provides insights into the metabolic pathways and potential toxicological effects of fluorinated anesthetics .
Propriétés
Numéro CAS |
75780-06-2 |
|---|---|
Formule moléculaire |
C3H2F4O3 |
Poids moléculaire |
162.04 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C3H2F4O3/c4-2(5)10-3(6,7)1(8)9/h2H,(H,8,9) |
Clé InChI |
ULBQFKMBPFATJA-UHFFFAOYSA-N |
SMILES |
C(OC(C(=O)O)(F)F)(F)F |
SMILES canonique |
C(OC(C(=O)O)(F)F)(F)F |
| 75780-06-2 | |
Synonymes |
2-DFM-DFA 2-difluoromethoxy-2,2-difluoroacetic acid difluoromethoxydifluoroacetic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


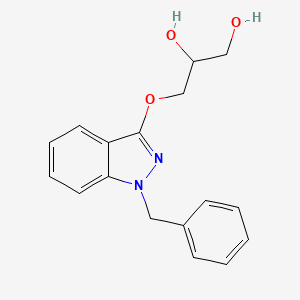
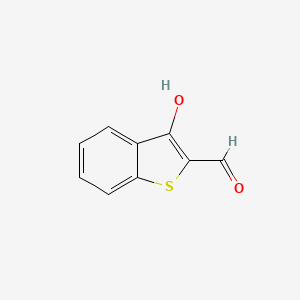
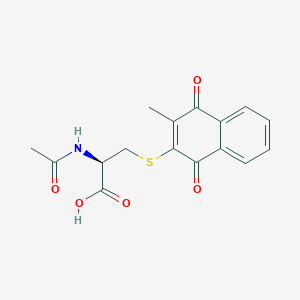

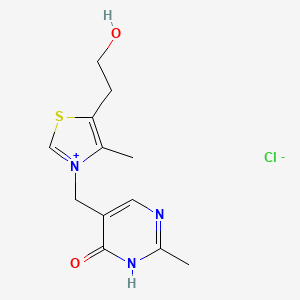

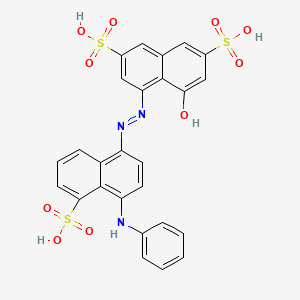

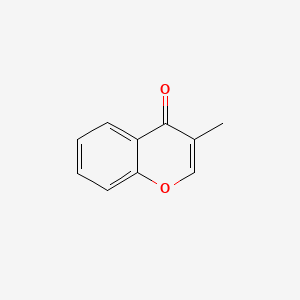


mercury](/img/structure/B1206855.png)
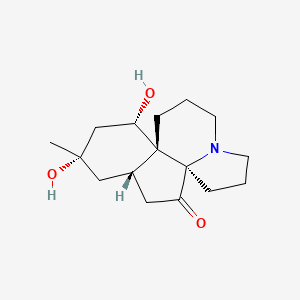
![(5R,6R)-1,5,6-trihydroxy-3-(hydroxymethyl)-8-methoxy-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1206861.png)
